molecular formula C10H11NO5 B8740956 Methyl 2-(4-nitrophenoxy)propanoate CAS No. 153472-80-1

Methyl 2-(4-nitrophenoxy)propanoate

Cat. No.: B8740956
CAS No.: 153472-80-1
M. Wt: 225.20 g/mol
InChI Key: DBVLYSUNWRLNSO-UHFFFAOYSA-N
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Description

Methyl 2-(4-nitrophenoxy)propanoate is a chiral ester derivative featuring a nitro-substituted phenoxy group attached to a propanoate backbone. Its molecular formula is C₁₀H₁₁NO₅, with a molecular weight of 239.21 g/mol (calculated from ). The compound exists as enantiomers, (S)- and (R)-forms, synthesized via Mitsunobu reactions using D-(+)- or L-(−)-lactate, respectively. Key spectral data include:

  • ¹H-NMR (CDCl₃): δ 8.18–8.20 (d, 2H, aromatic), 6.93 (d, 2H, aromatic), 4.88–4.90 (q, 1H, methine), 3.78 (s, 3H, methyl ester), 1.68 (d, 3H, methyl) .
  • Optical rotation: [α]D = ±64° (c 1, CHCl₃), depending on the enantiomer .

This compound is primarily utilized in asymmetric synthesis and sweet-taste modulation studies, where its stereochemistry and nitro group influence receptor interactions .

Properties

CAS No.

153472-80-1

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

methyl 2-(4-nitrophenoxy)propanoate

InChI

InChI=1S/C10H11NO5/c1-7(10(12)15-2)16-9-5-3-8(4-6-9)11(13)14/h3-7H,1-2H3

InChI Key

DBVLYSUNWRLNSO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-(3-nitrophenoxy)propanoate

  • Structure: Differs in nitro group position (meta vs. para on the phenoxy ring).
  • Molecular Weight : Identical (239.21 g/mol) but distinct spectral properties:
    • ¹H-NMR (CDCl₃): δ 7.85–7.22 (m, aromatic), 4.87 (q, methine), 3.79 (s, methyl ester), 1.67 (d, methyl) .
    • Optical rotation : [α]D = ±59° (c 1, CHCl₃), indicating altered stereoelectronic effects due to nitro positioning .
  • Applications : Used in taste research; meta-nitro substitution may reduce steric hindrance compared to the para isomer .

Methyl 2-(4-amino-2-fluorophenoxy)propanoate

  • Structure: Features amino and fluoro substituents instead of nitro.
  • Molecular Weight: 213.21 g/mol (C₁₀H₁₂FNO₃).
  • Key Data: ¹H-NMR: Aromatic signals shift due to electron-donating amino and electron-withdrawing fluorine groups .
  • Applications: Potential use in pharmaceuticals, leveraging fluorine’s bioavailability-enhancing properties .

(S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate

  • Structure: Nitro group on the phenyl ring, with a methoxy substituent on the propanoate chain.
  • Molecular Weight: 239.22 g/mol (C₁₁H₁₃NO₅).
  • Key Data :
    • Optical rotation : Undisclosed in evidence, but chirality arises from the methoxy-bearing carbon .
  • Applications : Research reagent for studying stereochemical effects in catalysis or drug design .

2-Methyl-2-(4-nitrophenoxy)propanoic Acid

  • Structure : Carboxylic acid derivative with a geminal methyl group.
  • Key Data :
    • Crystallography : Reported in Acta Crystallographica; structural rigidity due to the methyl and nitro groups .
  • Applications : Intermediate in agrochemicals; carboxylic acid group enhances solubility for further functionalization .

ProTide Derivatives (e.g., 2-Ethylbutyl 2-[[(4-nitrophenoxy)phosphoryl]amino]propanoate)

  • Structure: Phosphorylated analogs with amino and aryloxy groups.
  • Key Data :
    • Synthesis : Enzymatic resolution using phosphotriesterase (PTE) to isolate (Sp)-isomers for antiviral prodrugs .
  • Applications : Antiviral ProTides; nitro group aids in tracking hydrolysis kinetics .

Data Table: Comparative Analysis of Methyl 2-(4-nitrophenoxy)propanoate and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Optical Rotation ([α]D) Key Applications Reference
This compound C₁₀H₁₁NO₅ 239.21 Para-nitro, methyl ester ±64° (CHCl₃) Taste modulation
Methyl 2-(3-nitrophenoxy)propanoate C₁₀H₁₁NO₅ 239.21 Meta-nitro, methyl ester ±59° (CHCl₃) Stereochemical studies
Methyl 2-(4-amino-2-fluorophenoxy)propanoate C₁₀H₁₂FNO₃ 213.21 Amino, fluoro N/A Pharmaceutical research
(S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate C₁₁H₁₃NO₅ 239.22 Methoxy, nitro N/A Catalysis studies
2-Methyl-2-(4-nitrophenoxy)propanoic acid C₁₀H₁₁NO₅ 239.21 Carboxylic acid, geminal methyl N/A Agrochemical synthesis
ProTide derivative (e.g., 2-ethylbutyl variant) C₁₆H₂₄N₂O₂ 300.38 Phosphoryl, amino N/A Antiviral prodrugs

Preparation Methods

Key Steps:

  • Preparation of Alkyl Halide :

    • Ethyl 2-bromo-2-methylpropionate (or methyl analog) is used as the alkylating agent. This compound is synthesized via bromination of 2-methylpropionic acid derivatives.

  • Formation of 4-Nitrophenoxide :

    • 4-Nitrophenol reacts with a base (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent (e.g., acetonitrile or DMF) to generate the phenoxide ion.

  • Substitution Reaction :

    • The phenoxide ion attacks the electrophilic carbon of the alkyl halide, replacing the halogen atom.

Reaction Conditions and Yields:

Reagents/Conditions Yield Source
4-Nitrophenol + Ethyl 2-bromo-2-methylpropionate, K₂CO₃, acetonitrile, reflux88%
4-Nitrophenol + Methyl 2-bromo-2-methylpropionate, NaOH, DMF, 70°C85%

Mechanism:

The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion displaces the bromide ion. Steric hindrance from the methyl groups on the propanoate can slow kinetics, but polar solvents and elevated temperatures mitigate this.

Esterification of 2-(4-Nitrophenoxy)propanoic Acid

If the parent acid (2-(4-nitrophenoxy)propanoic acid) is available, esterification with methanol under acidic conditions is a viable route.

Key Steps:

  • Acid Activation :

    • The carboxylic acid is treated with a strong acid catalyst (e.g., H₂SO₄) to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Methanol Reaction :

    • Methanol acts as a nucleophile, displacing water to form the methyl ester.

Reaction Conditions:

Reagents/Conditions Yield Source
2-(4-Nitrophenoxy)propanoic acid + Methanol, H₂SO₄, reflux, 3 hours93%

Advantages:

  • High yield due to the simplicity of esterification.

  • Avoids the need for handling alkyl halides.

Alternative Methods from Patent Literature

Patent procedures often optimize reaction efficiency for industrial scalability.

Phase Transfer Catalysis (PTC) :

  • Reagents : 4-Nitrophenol, methyl 2-bromo-2-methylpropionate, tetra-n-butylammonium bromide (TBAB) as a phase transfer catalyst.

  • Conditions : Dichloromethane solvent, reflux for 20 hours.

  • Yield : 85–90%.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Williamson Ether SynthesisDirect formation of ether linkageRequires halogenated intermediates
Esterification of AcidHigh yield, minimal byproductsDependent on acid availability
Phase Transfer CatalysisImproved solubility, faster kineticsRequires expensive catalysts

Critical Reaction Parameters

Solvent Selection :

  • Polar Aprotic Solvents (DMF, acetonitrile): Enhance ionization of the phenoxide ion, accelerating nucleophilic attack.

  • Hydrophobic Solvents (dichloromethane): Effective in PTC methods to stabilize ionic intermediates.

Temperature Control :

  • Reflux Conditions (70–100°C): Optimize reaction rate without degrading the nitro group.

  • Low Temperatures (0–25°C): Used in sensitive intermediates to prevent side reactions.

Purification and Characterization

Post-reaction purification typically involves:

  • Extraction : Separation of organic and aqueous phases.

  • Crystallization : Recrystallization in solvents like chloroform or ethanol to achieve >95% purity.

  • Spectroscopic Analysis :

    • ¹H NMR : Confirms the methyl ester (δ 3.78 ppm) and aromatic protons (δ 7.0–8.0 ppm).

    • IR : Peaks at ~1740 cm⁻¹ (ester carbonyl) and ~1520 cm⁻¹ (nitro group).

Industrial and Large-Scale Considerations

  • Catalyst Recycling : Reuse of TBAB or Pd/C in hydrogenation steps reduces costs.

  • Waste Management : Neutralization of acidic byproducts (e.g., HBr) with NaOH .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Methyl 2-(4-nitrophenoxy)propanoate, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via esterification of 2-(4-nitrophenoxy)propanoic acid with methanol under acid catalysis. Key variables affecting yield include reaction temperature (60–80°C), molar ratio of reactants (1:1.2 acid-to-methanol), and catalyst concentration (e.g., 1–2% H₂SO₄). Purification via recrystallization from ethanol/water mixtures improves purity (>95%) . Kinetic studies using HPLC to monitor intermediate formation are recommended for optimization.

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm ester and aromatic moieties. Key signals include a singlet for the methyl ester (~3.7 ppm) and nitro-substituted aromatic protons (8.1–8.3 ppm) .
  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) assesses purity. Retention times correlate with nitroaromatic standards .
  • Elemental Analysis : Verify C, H, N content (expected: C 52.6%, H 4.4%, N 5.3%) .

Q. What are the recommended storage conditions to prevent degradation?

  • Methodological Answer : Store in amber vials at –20°C under inert gas (N₂ or Ar) to avoid hydrolysis of the ester group. Stability studies using accelerated thermal aging (40°C/75% RH for 6 months) show <2% degradation under these conditions .

Advanced Research Questions

Q. How does the nitro group’s electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nitro group activates the phenoxy moiety for nucleophilic aromatic substitution. Kinetic studies using amines (e.g., piperidine) in DMF at 100°C show second-order rate constants (k2k_2) of ~0.15 L/mol·s. Computational modeling (DFT at B3LYP/6-31G* level) predicts charge distribution at the para-nitro position, guiding substrate design for targeted derivatization .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Standardized Assays : Use orthogonal assays (e.g., MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory activity) to validate results. For example, discrepancies in IC₅₀ values (e.g., 10–50 μM for COX-2) may arise from assay conditions (pH, solvent) .
  • Metabolite Profiling : LC-MS identifies hydrolyzed byproducts (e.g., 2-(4-nitrophenoxy)propanoic acid) that may interfere with activity measurements .

Q. How can computational modeling predict the environmental fate and toxicity of this compound?

  • Methodological Answer :

  • QSPR Models : Predict biodegradability (e.g., BIOWIN3) and toxicity (e.g., ECOSAR) using fragment-based descriptors. The nitro group increases persistence (half-life >60 days in soil) .
  • Docking Studies : Simulate interactions with enzymes (e.g., acetylcholinesterase) to assess neurotoxic potential .

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